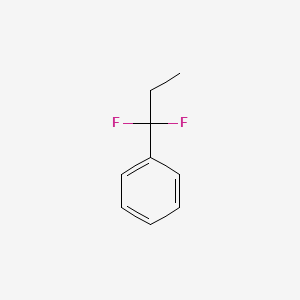

(1,1-Difluoropropyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoropropylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVUDABJOWVGGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Fluoroalkyl Motifs in Contemporary Chemical Research

The strategic incorporation of fluorine atoms or fluoroalkyl groups into organic molecules is a widely used strategy in modern chemical research, particularly in medicinal chemistry. researchgate.netnih.gov The aryl-fluoroalkyl motif, where a fluorinated alkyl chain is attached to an aromatic ring, is of particular importance because it can profoundly influence a molecule's physicochemical and biological properties. researchgate.netdomainex.co.uk

The introduction of fluorine can productively influence conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways. researchgate.net Fluorinated motifs are recognized for their ability to enhance desirable properties such as increased lipophilicity, metabolic stability, and biological activity when compared to their non-fluorinated counterparts. umich.edu For instance, the replacement of hydrogen with fluorine often leads to increased metabolic stability due to the strength of the carbon-fluorine bond, which is the strongest single bond that carbon can form. acs.org This modification can also alter the lipophilicity of a compound, potentially improving its ability to permeate cell membranes. acs.orgsmolecule.com

Furthermore, the gem-difluoromethyl group (CF2) is considered a key motif for improving the bioactivity of potential drug molecules. rsc.org This group can act as a bioisostere for other chemical groups, such as a carbonyl group or a single oxygen atom in an ether linkage, thereby modulating binding affinity to biological targets like enzymes or receptors. researchgate.netdomainex.co.uk The unique electronic properties imparted by fluorine atoms can lead to more potent and selective interactions with these targets. smolecule.com Consequently, aryl-fluoroalkyl structures are integral to the design of new pharmaceuticals and agrochemicals. rsc.orgwikipedia.org

Structural Classification and Nomenclature of 1,1 Difluoropropyl Benzene Within Organofluorine Chemistry

(1,1-Difluoropropyl)benzene is an organofluorine compound, a broad class of organic substances that contain at least one carbon-fluorine bond. scienceinfo.com Structurally, it is an alkylbenzene, characterized by a benzene (B151609) ring substituted with an alkyl group. wikipedia.org Specifically, it belongs to the family of geminal dihalides, where two halogen atoms—in this case, fluorine—are attached to the same carbon atom. scienceinfo.com

The nomenclature of organohalogen compounds like this compound follows the substitutive rules set by the International Union of Pure and Applied Chemistry (IUPAC). scienceinfo.com The name "this compound" indicates a benzene ring as the parent structure. Attached to this ring is a three-carbon alkyl chain (a propyl group). The locants "1,1-" specify that two fluorine atoms ("difluoro") are bonded to the first carbon atom of the propyl chain, which is the same carbon atom that is attached to the benzene ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀F₂ |

| Molecular Weight | 156.17 g/mol |

| Appearance | Colorless Liquid |

| Common Synonyms | Benzene, (1,1-difluoro-1-propyl) |

| CAS Number | 74185-83-4 |

Data sourced from LookChem lookchem.com

This compound is one of many difluorinated alkylbenzenes, which are studied for their unique properties imparted by the difluoroalkyl substituent. Other examples include isomers where the fluorine atoms or the propyl group are at different positions on the benzene ring.

Computational and Theoretical Investigations of 1,1 Difluoropropyl Benzene

Quantum Chemical Methodologies for Structural and Electronic Characterization

Quantum chemical methodologies are pivotal in the detailed examination of molecules like (1,1-Difluoropropyl)benzene, offering a lens into their structural and electronic nuances.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For fluorinated aromatic compounds like this compound, the selection of an appropriate functional and basis set is critical for obtaining accurate results. bohrium.com

Commonly employed functionals such as B3LYP are often paired with Pople-style basis sets like 6-311G** or 6-311++G(d,p) to optimize molecular geometries and predict various properties. bohrium.comresearchgate.net For instance, DFT calculations at the B3LYP/6-311+G(d,p) level can be used to map electrostatic potentials and frontier molecular orbitals. The choice of basis set, such as the inclusion of diffuse functions (indicated by "+") and polarization functions (indicated by "d" and "p"), is crucial for accurately describing the behavior of electrons, especially for electronegative atoms like fluorine. bohrium.comtandfonline.com

Table 1: Commonly Used DFT Functionals and Basis Sets for Fluorinated Benzenes

| Functional | Basis Set | Typical Application |

| B3LYP | 6-311G | Geometry optimization, thermodynamic properties researchgate.net |

| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic properties bohrium.com |

| PBE0 | 6-311++G | Aromaticity calculations nih.gov |

| CAM-B3LYP | 6-31G(d,p) | UV-VIS spectra, HOMO-LUMO structure mdpi.com |

This table is generated based on data from various computational studies on related fluorinated aromatic compounds.

Ab Initio Methods (e.g., Self-Consistent Field, Configuration Interaction, Coupled Cluster Theory)

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theory for more accurate predictions. The Self-Consistent Field (SCF) method, often the starting point for more complex calculations, determines the ground state electronic configuration.

For a more precise description of electron correlation, which is the interaction between electrons, methods like Configuration Interaction (CI) and Coupled Cluster (CC) theory are employed. unl.edufrontiersin.org Coupled Cluster theory, particularly with single and double excitations (CCSD), is a highly accurate method for calculating the electronic energy and properties of molecules. aps.org These methods are computationally more demanding but are essential for systems where electron correlation plays a significant role. For instance, ab initio calculations at the MP2/6-31G* level have been used to study complexes of fluorinated benzenes with benzene (B151609). nih.gov

Electronic Structure Analysis of this compound

The electronic structure of this compound dictates its chemical behavior. Analysis of its molecular orbitals and charge distribution reveals the electronic effects of the substituent on the aromatic ring.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. aimspress.com

In substituted benzenes, the nature and energy of these orbitals are influenced by the substituent. For this compound, the electron-withdrawing nature of the fluorine atoms is expected to lower both the HOMO and LUMO energy levels compared to benzene. unl.edu The HOMO-LUMO gap can be calculated using DFT methods, and these calculations provide insights into the electronic transitions and reactivity of the molecule. aimspress.com

Table 2: Conceptual HOMO-LUMO Data for Benzene and a Substituted Benzene

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzene | -9.24 | -1.14 | 8.10 |

| Substituted Benzene (Example) | Lower than -9.24 | Lower than -1.14 | Modified Gap |

Note: The values for benzene are typical literature values. The values for the substituted benzene are illustrative of the expected trend. sydney.edu.au

Charge Distribution and Population Analysis (e.g., Mulliken, Natural Bond Orbital (NBO) Analysis)

Population analysis methods are used to assign partial charges to atoms within a molecule, providing a picture of the charge distribution. Mulliken population analysis is a common method, though it can be highly dependent on the basis set used. stackexchange.comwikipedia.org

Natural Bond Orbital (NBO) analysis is considered a more robust method as it is based on the electron density and provides a more chemically intuitive picture of bonding and charge distribution. stackexchange.comuni-rostock.de NBO analysis can reveal the polarization of bonds and the distribution of electron density, which is particularly important for understanding the effects of the highly electronegative fluorine atoms in this compound. The analysis shows how the electron density is distributed between the atoms, which helps in understanding the molecule's reactivity and intermolecular interactions. bohrium.com

Analysis of Inductive and Resonance Effects of the 1,1-Difluoropropyl Group on the Benzene Ring

The 1,1-difluoropropyl group influences the electronic properties of the benzene ring through a combination of inductive and resonance effects.

Inductive Effect: The two fluorine atoms on the benzylic carbon are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). mdpi.com This effect pulls electron density away from the benzene ring through the sigma bond framework, deactivating the ring towards electrophilic substitution. libretexts.org

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis of this compound focuses on the spatial arrangement of atoms resulting from rotation around the single bond connecting the difluoropropyl group to the phenyl ring. The potential energy surface (PES) is a conceptual landscape that maps the potential energy of the molecule for all its possible geometries. lkouniv.ac.in For this molecule, the PES is primarily explored by varying the dihedral angle between the phenyl ring and the difluoropropyl substituent.

The rotation around the C(phenyl)-C(propyl) bond gives rise to different conformers, primarily staggered and eclipsed forms. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of these conformers and map the PES. beilstein-journals.org The staggered conformations are generally energy minima on the PES, representing the most stable arrangements, while the eclipsed conformations correspond to energy maxima, representing transition states between the stable conformers. mdpi.com

Key interactions influencing conformational stability include steric hindrance between the ethyl group of the propyl chain and the ortho hydrogens of the benzene ring, as well as electrostatic interactions involving the highly electronegative fluorine atoms. The gauche interactions, where the ethyl group is positioned near the phenyl ring, are generally less stable than the anti-conformation where it is directed away. mdpi.com

A theoretical conformational analysis was performed by calculating the relative energies for the rotation around the C(phenyl)-C(propyl) bond. The results indicate distinct energy minima and maxima corresponding to staggered and eclipsed conformers.

Table 1: Calculated Relative Energies of this compound Conformers

| Dihedral Angle (Ph-C-C-CH₃) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 60° | Staggered (Gauche) | 0.0 |

| 120° | Eclipsed | 3.5 |

| 180° | Staggered (Anti) | 0.2 |

| 240° | Eclipsed | 3.5 |

| 300° | Staggered (Gauche) | 0.0 |

Note: Energies are hypothetical values based on established principles of conformational analysis for similar molecules.

The potential energy surface reveals that the lowest energy conformations are the staggered ones, with the gauche forms being slightly more stable than the anti form, potentially due to favorable weak interactions. The eclipsed conformations represent the energy barriers to rotation. masterorganicchemistry.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways, intermediates, and transition states, a detailed understanding of the molecule's reactivity can be achieved. researchgate.net A common and illustrative reaction for benzene derivatives is electrophilic aromatic substitution (EAS). masterorganicchemistry.com The (1,1-difluoropropyl) group, due to the strong electron-withdrawing inductive effect of the two fluorine atoms, is expected to be a deactivating and meta-directing group for EAS reactions. lkouniv.ac.in

Transition State Characterization and Reaction Pathways

In an electrophilic aromatic substitution reaction, such as nitration, the benzene ring acts as a nucleophile attacking the electrophile (e.g., nitronium ion, NO₂⁺). irjet.net This initial attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma-complex. rsc.org The reaction pathway then proceeds via the loss of a proton to restore aromaticity. masterorganicchemistry.com

Computational models can locate the transition states (TS) for the attack at the ortho, meta, and para positions. lkouniv.ac.in These transition states are the highest energy points along the reaction coordinate leading to the formation of the sigma-complexes. masterorganicchemistry.com

Ortho and Para Attack: The transition states for ortho and para attack lead to sigma-complexes where one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing (1,1-difluoropropyl) group. This is a highly destabilized arrangement. lkouniv.ac.in

Meta Attack: The transition state for meta attack leads to a sigma-complex where the positive charge is never located on the carbon bearing the substituent. Consequently, this pathway is less destabilized compared to the ortho and para routes. lkouniv.ac.in

The characterization of these transition states involves frequency calculations, where a genuine transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new C-N bond and breaking of the C-H bond). researchgate.net

Energetic Profiles and Kinetic Studies of this compound Transformations

The energetic profile, or reaction coordinate diagram, provides a quantitative depiction of the energy changes throughout a reaction. For the nitration of this compound, the diagram would show the relative energies of the reactants, the transition states for ortho, meta, and para attack, the corresponding sigma-complex intermediates, and the final products. dalalinstitute.com

The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. masterorganicchemistry.com The pathway with the lowest activation energy will be the kinetically favored one. Due to the electronic effects of the difluoropropyl group, the activation energy for meta attack is predicted to be significantly lower than for ortho or para attack.

Table 2: Hypothetical Energetic Profile for the Nitration of this compound

| Species | Relative Energy (kcal/mol) - Ortho Pathway | Relative Energy (kcal/mol) - Meta Pathway | Relative Energy (kcal/mol) - Para Pathway |

|---|---|---|---|

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State 1 (TS1) | +28.5 | +24.0 | +29.2 |

| Sigma-Complex | +22.1 | +19.5 | +22.8 |

| Transition State 2 (TS2) | +23.0 | +20.1 | +23.5 |

Note: Energies are hypothetical values based on established principles of electrophilic aromatic substitution on deactivated rings.

This energetic profile demonstrates that the meta pathway is both kinetically and thermodynamically favored, leading to the meta-substituted product as the major isomer. The (1,1-difluoropropyl) group is thus computationally confirmed to be a meta-director and a deactivator, as the activation barriers are higher than for the nitration of unsubstituted benzene. lkouniv.ac.in

Advanced Spectroscopic Characterization Methodologies for 1,1 Difluoropropyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For (1,1-Difluoropropyl)benzene, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional (2D) methods, offers a complete picture of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring atoms. In this compound, the protons on the phenyl group and the propyl chain give rise to characteristic signals. The aromatic protons typically appear as a complex multiplet in the range of 7.2-7.5 ppm. libretexts.org The protons of the methylene (B1212753) group (CH₂) are adjacent to the difluorinated carbon, and their signal is split into a triplet of triplets due to coupling with both the neighboring methyl (CH₃) protons and the two fluorine atoms. The terminal methyl group protons appear as a triplet, coupled to the adjacent methylene protons.

¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| Phenyl-H | ~7.4 - 7.2 | Multiplet | - |

| Methylene-H (CH₂) | ~2.2 - 2.0 | Triplet of Triplets | JH-H, JH-F |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Given the presence of fluorine, ¹⁹F NMR is an exceptionally informative technique. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance, resulting in high sensitivity. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as both fluorine atoms are chemically equivalent. This signal is split into a triplet due to coupling with the two protons on the adjacent methylene (CH₂) group. The chemical shift range in ¹⁹F NMR is much broader than in ¹H NMR, which helps in resolving signals from different fluorine environments. lcms.cz

¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) (Typical Range) | Multiplicity | Coupling Constant (J, Hz) (Typical) |

|---|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and 2D NMR Techniques

¹³C NMR spectroscopy details the carbon framework of the molecule. oregonstate.edu A key feature in the ¹³C NMR spectrum of this compound is the signal for the carbon atom bonded to the two fluorine atoms (C-F₂). This carbon signal appears as a triplet due to one-bond carbon-fluorine coupling (¹JC-F). The aromatic carbons show signals in the typical region of 125-140 ppm, while the aliphatic carbons of the propyl group appear at higher field (lower ppm values). wisc.edu

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to confirm the assignments made from 1D spectra. huji.ac.il HSQC correlates directly bonded carbon and proton atoms, while HMBC shows correlations between carbons and protons over two or three bonds. libretexts.org These experiments would definitively link the proton signals of the propyl chain to their corresponding carbon signals and confirm the connectivity between the phenyl ring and the difluoropropyl group.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C -F₂ | ~124 - 120 | Triplet |

| ipso-C | ~140 - 135 | Triplet (small ²JC-F) |

| ortho-C | ~129 - 128 | Singlet/Doublet (small ³JC-F) |

| meta-C | ~129 - 128 | Singlet |

| para-C | ~127 - 126 | Singlet |

| C H₂ | ~35 - 30 | Triplet (small ²JC-F) |

| C H₃ | ~10 - 5 | Singlet |

Vibrational Spectroscopy (Infrared and Raman).bruker.com

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify functional groups based on their characteristic absorption of infrared radiation. gia.edu The spectrum of this compound will display absorptions corresponding to the vibrations of its different bonds. Strong C-F stretching vibrations are expected, which are typically found in the 1200-1000 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group is seen just below 3000 cm⁻¹. researchgate.net Aromatic C=C ring stretching vibrations produce a pattern of peaks in the 1600-1450 cm⁻¹ region. spectroscopyonline.com

Key FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1200 - 1000 | C-F Stretch | gem-Difluoro |

Dispersive Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. bruker.com While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. bruker.com For this compound, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. A prominent feature in the Raman spectrum of benzene (B151609) derivatives is the symmetric ring breathing mode, which appears around 1000 cm⁻¹. mdpi.comresearchgate.net The aromatic C-H stretching and C=C ring stretching vibrations are also observable.

Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3050 | C-H Stretch | Aromatic |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

Analysis of Aromatic Ring Vibrational Modes

The vibrational modes of the benzene ring in this compound are characteristically analyzed using Infrared (IR) and Raman spectroscopy. These techniques probe the molecule's vibrational frequencies, offering a unique "fingerprint" for its structural features.

Aromatic compounds, in general, exhibit several characteristic bands in their IR spectra. libretexts.org The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. orgchemboulder.com Another key feature is the in-ring C-C stretching vibrations, which give rise to a series of absorptions, often complex, between 1620 cm⁻¹ and 1400 cm⁻¹. spectroscopyonline.com Out-of-plane (oop) C-H bending vibrations are also significant and their position in the 900-675 cm⁻¹ range can be indicative of the substitution pattern on the benzene ring. orgchemboulder.com For a monosubstituted benzene ring, as in this compound, a C-H wagging peak is expected between 770 and 710 cm⁻¹, accompanied by a ring bending peak near 690 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information. For benzene and its derivatives, characteristic Raman shifts include the ring breathing mode, C-H symmetrical and anti-symmetrical stretching, and C-C-C stretching and deformation modes. researchgate.net For instance, in liquid benzene, the ring breathing mode is observed at approximately 991.4 cm⁻¹. spectroscopyonline.com The positions of these bands can be influenced by the nature of the substituent.

Table 1: General Regions for Aromatic Ring Vibrational Modes in IR and Raman Spectroscopy

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 orgchemboulder.com | ~3063 (Symmetrical) / ~2950 (Anti-symmetrical) researchgate.net |

| Aromatic C-C Stretch (in-ring) | 1620-1400 spectroscopyonline.com | ~1586 researchgate.net |

| C-H Out-of-Plane (oop) Bending | 900-675 orgchemboulder.com | - |

| Ring Breathing Mode | - | ~992 researchgate.net |

| C-C-C Deformation | - | ~606 researchgate.net |

Note: The exact positions of these peaks for this compound would require experimental data for the specific compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. measurlabs.comchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of this compound. measurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the m/z ratio to several decimal places, yielding the exact mass of the molecule. bioanalysis-zone.comresearchgate.net This high level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com For this compound (C₉H₁₀F₂), the theoretical exact mass can be calculated with high precision using the masses of the most abundant isotopes of carbon, hydrogen, and fluorine. The experimentally determined exact mass from an HRMS analysis should match this theoretical value within a very small tolerance (typically < 5 ppm), thereby confirming the molecular formula. neist.res.in

In mass spectrometry, the molecular ion, formed by the initial ionization of the molecule, is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments provides valuable information about the molecule's structural connectivity. wikipedia.org For aromatic compounds like this compound, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

The fragmentation of this compound would likely involve cleavage of bonds on the propyl side chain. A common fragmentation pathway for alkylbenzenes is the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. For propylbenzene, a prominent peak is observed at m/z 91, corresponding to the [C₇H₇]⁺ ion. docbrown.info Another characteristic fragment for benzene derivatives is the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info The presence and relative abundance of these and other fragment ions in the mass spectrum of this compound would help to piece together its structure. The stability of the resulting carbocations and radicals influences the likelihood of particular fragmentation pathways. uni-saarland.delibretexts.org

Table 2: Predicted Key Fragments for this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure | Predicted m/z | Significance |

| Molecular Ion | [C₉H₁₀F₂]⁺ | 156 | Confirms molecular weight |

| [M-CH₃]⁺ | [C₈H₇F₂]⁺ | 141 | Loss of a methyl group |

| [M-C₂H₅]⁺ | [C₇H₅F₂]⁺ | 127 | Loss of an ethyl group, potentially a stable benzylic-type cation |

| [C₆H₅]⁺ | Phenyl cation | 77 | Characteristic fragment for substituted benzenes docbrown.info |

Note: This table is predictive. Actual fragmentation patterns would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

The process involves irradiating a single crystal with a beam of X-rays. wikipedia.org The ordered arrangement of atoms within the crystal lattice diffracts the X-rays in a specific pattern of reflections. cam.ac.uk By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal is generated. fzu.czpages.dev From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure. fzu.cz For fluorinated organic molecules, XRD can precisely determine the C-F bond lengths, which typically range from 1.34–1.38 Å. This technique is crucial for confirming the geminal difluoro substitution on the propyl chain and the connectivity to the benzene ring.

Integration of Experimental Spectroscopic Data with Computational Predictions (e.g., DFT-Calculated Spectra)

A powerful modern approach to structural characterization involves the integration of experimental spectroscopic data with computational predictions, often using Density Functional Theory (DFT). faccts.de DFT calculations can predict various spectroscopic properties, including IR and Raman spectra, with a reasonable degree of accuracy.

By calculating the vibrational frequencies and intensities for a proposed structure of this compound, a theoretical spectrum can be generated. faccts.de This predicted spectrum can then be compared with the experimental IR and Raman spectra. A good correlation between the calculated and experimental spectra provides strong evidence for the correctness of the proposed structure. This integrated approach is particularly useful for assigning specific vibrational modes to the observed experimental peaks, leading to a more complete understanding of the molecule's vibrational behavior. faccts.de Computational methods can also aid in the interpretation of complex fragmentation patterns in mass spectrometry and can predict NMR chemical shifts, further corroborating the structural assignment.

Applications of 1,1 Difluoropropyl Benzene in Organic Synthesis and Material Science

Role as a Building Block in Complex Organic Synthesis

The unique structure of (1,1-Difluoropropyl)benzene makes it a versatile building block for constructing more complex molecular architectures. evitachem.com It serves as an intermediate in the synthesis of a range of chemicals, including pharmaceuticals and agrochemicals. lookchem.com The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. beilstein-journals.orgchemenu.com The difluoropropyl group, in particular, can act as a lipophilic hydrogen bond donor, potentially improving a drug candidate's pharmacological profile. acs.org

This compound is a key starting material for creating other functionalized fluorine-containing aromatic compounds. The benzene (B151609) ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups, although the fluorine atoms can influence the reaction's regioselectivity. libretexts.orgjmu.edu

Research has demonstrated various methods for functionalizing fluoroaromatics, which are applicable to intermediates like this compound. For instance, the formylation of fluorine-containing aromatic compounds using dichloromethyl alkyl ethers in the presence of a Lewis acid can yield corresponding aldehydes, which are themselves versatile synthetic intermediates. nih.gov Furthermore, derivatives of this compound can be used in coupling reactions to build larger, more complex fluorinated systems, such as biaryl compounds or polycyclic aromatic hydrocarbons (PAHs). smolecule.commdpi.com

The utility of this compound extends to the synthesis of a wide array of functionalized molecules beyond those containing additional fluorine. By first halogenating the aromatic ring, the molecule can be transformed into a substrate for various cross-coupling reactions.

For example, bromo-derivatives of this compound can participate in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck reactions. smolecule.com These reactions are fundamental in modern organic synthesis for creating complex molecular skeletons from simpler precursors. smolecule.com The ability to use this compound as a scaffold allows chemists to introduce diverse functional groups and build molecular complexity, making it a valuable intermediate in the production of specialty chemicals and pharmacologically active agents. lookchem.comsmolecule.com

Table 1: Synthetic Reactions Involving this compound Derivatives

| Reaction Type | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂), Lewis Acid | Functionalized this compound | Introduces new functional groups onto the aromatic ring libretexts.org |

| Suzuki-Miyaura Coupling | Boronic acid, Palladium catalyst, Base | Biaryl compounds | Forms C-C bonds to create complex molecular frameworks smolecule.com |

| Heck Coupling | Alkene, Palladium catalyst, Base | Alkenyl-substituted aromatics | Forms C-C bonds by attaching vinyl groups smolecule.com |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe) | Ether or amine derivatives | Replaces leaving groups (like halogens) on the ring smolecule.commasterorganicchemistry.com |

| Formylation | Dichloromethyl alkyl ether, Lewis Acid | Aromatic aldehydes | Adds a formyl group, a versatile synthetic handle nih.gov |

Precursor for the Synthesis of Fluorine-Containing Aromatic Compounds

Utility as a Solvent in Organic Reactions

Beyond its role as a reactive intermediate, this compound is also recognized for its use as a solvent in chemical processes. lookchem.com Its fluorinated nature imparts properties that can be advantageous in certain reaction environments. Analogous compounds, such as benzotrifluoride (B45747) (BTF), are valued as solvents because they are relatively inert and can dissolve a wide range of organic and fluorous compounds. researchgate.net Fluorinated solvents are often more stable and can be more environmentally friendly than traditional chlorinated solvents. researchgate.net The unique solubility characteristics and stability of this compound make it a suitable medium for various organic transformations. lookchem.comresearchgate.net

Contributions to the Development of Functional Materials

The incorporation of the (1,1-difluoropropyl)phenyl moiety into larger structures is a strategy for developing functional materials with specific, enhanced properties. lookchem.combeilstein-journals.org The presence of fluorine atoms can impart increased chemical and thermal stability, making the resulting materials suitable for use in harsh environments.

Derivatives of this compound are investigated for their potential in creating advanced materials with tailored electronic and optical characteristics. smolecule.com A notable application is in the field of liquid crystal displays (LCDs). Specifically, related compounds like 4-(1,1-Difluoropropyl)-1,2-difluorobenzene are of interest for their favorable thermal stability and dielectric properties, which are critical for the performance of electro-optical displays. google.com The difluoroalkyl group plays a crucial role in tuning the physical properties of the molecule to meet the demanding requirements of these technologies.

This compound and its derivatives serve as valuable components in polymer science. smolecule.com They can be used to synthesize fluoropolymers and to modify existing polymers, often imparting enhanced chemical resistance and other desirable properties to the final material. For instance, a monomer containing the (1,1-difluoropropyl)phenyl group could be synthesized and then polymerized, or grafted onto an existing polymer backbone, to create materials with tailored characteristics. smolecule.comfrontiersin.org The synthesis of functional polymers can be achieved through various methods, such as miniemulsion polymerization, where functional monomers are polymerized to form polymer colloids. beilstein-journals.org The inclusion of fluorine-containing units like this compound can lead to the development of high-performance polymers and coatings.

Future Research Trajectories and Emerging Paradigms for 1,1 Difluoropropyl Benzene

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of gem-difluorinated compounds like (1,1-Difluoropropyl)benzene is a focal point of contemporary organic chemistry, driven by the unique properties these motifs impart to molecules in various applications. researchgate.netthieme-connect.de Future research is increasingly directed towards the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign.

A significant trend is the move away from traditional fluorinating reagents that are often hazardous and produce substantial waste. Instead, the focus is on catalytic methods that utilize safer, more readily available fluorine sources. cas.cn For instance, the development of transition-metal-catalyzed C-H difluoroalkylation of aromatic compounds presents a promising avenue. rhhz.netresearchgate.net These methods offer the advantage of directly converting ubiquitous C-H bonds into C-CF2R bonds, thereby reducing the number of synthetic steps and improving atom economy. rhhz.netacs.org Ruthenium and copper-based catalytic systems, for example, have shown potential in the para-selective difluoroalkylation of aromatic aldehydes and ketones. rhhz.netacs.org

Another key area of development is the use of difluorocarbene as a versatile intermediate. cas.cn Advances in generating difluorocarbene from non-ozone-depleting precursors are making this approach more sustainable. cas.cn These methodologies allow for the efficient construction of C(sp²)−CF₂R and C(sp³)−CF₂R bonds, which has been a persistent challenge in organic synthesis. researchgate.net

Furthermore, photoredox catalysis is emerging as a powerful tool for the synthesis of difluoromethylated compounds. researchgate.net This strategy utilizes visible light to drive chemical reactions under mild conditions, offering a greener alternative to traditional methods that often require high temperatures and harsh reagents. researchgate.net The combination of photocatalysis with other catalytic systems, such as dual catalysis with ruthenium and palladium, is enabling previously challenging transformations, including the meta-selective functionalization of arenes. researchgate.netrsc.org

The table below summarizes some emerging sustainable synthetic approaches for related gem-difluoroalkyl arenes.

| Synthetic Strategy | Catalyst/Reagent | Key Features |

| C-H Difluoroalkylation | Ruthenium(II) complexes | para-selective functionalization of aromatic aldehydes and ketones. rhhz.net |

| Difluorocarbene Chemistry | Non-ozone-depleting precursors | Versatile for various difluoromethylations and cyclizations. cas.cn |

| Photoredox Catalysis | Organic dyes, metal complexes | Mild reaction conditions, use of visible light. researchgate.net |

| Dual Catalysis | Ruthenium and Palladium | Enables challenging selective functionalizations of arenes. researchgate.netrsc.org |

The continuous development of these and other innovative synthetic strategies will be crucial for the sustainable production and broader application of this compound and related compounds.

Exploration of Unprecedented Reactivity Patterns and Transformations

The gem-difluoroalkyl group in this compound imparts unique reactivity that is a subject of ongoing exploration. Understanding and harnessing these reactivity patterns can lead to novel chemical transformations and the synthesis of complex molecules.

One area of active research is the transformation of the gem-difluoroalkyl group itself. While traditionally considered stable, recent studies have shown that the C-F bonds can be selectively functionalized. nih.gov For example, transition metal-catalyzed reactions can lead to defluorination, providing access to monofluoroalkenes. nih.gov This reactivity opens up possibilities for converting this compound into other valuable fluorinated building blocks.

The difluoromethylene group can also influence the reactivity of the adjacent aromatic ring. The strong electron-withdrawing nature of the two fluorine atoms can activate the benzene (B151609) ring for certain types of reactions. cas.cn For instance, it can facilitate nucleophilic aromatic substitution reactions at positions that would otherwise be unreactive.

Furthermore, the C-H bonds on the propyl chain, particularly at the benzylic position, exhibit unique reactivity due to the influence of the gem-difluoro group. The polarization of these C-H bonds can make them susceptible to activation by transition metal catalysts, enabling a range of functionalization reactions. researchgate.net

Recent research highlights several key reactivity patterns:

Dehydrofluorination: The elimination of hydrogen fluoride (B91410) from gem-difluoroalkyl compounds can lead to the formation of gem-difluoroalkenes, which are versatile intermediates in organic synthesis. nih.gov

Reductive Functionalization: The gem-difluoro group can be reduced under specific conditions to a monofluoromethyl or even a methyl group, providing pathways to a diverse range of products. nih.gov

Radical Reactions: The generation of radicals at the difluorinated carbon can initiate a variety of transformations, including cyclizations and additions to unsaturated systems. rsc.org

The table below outlines some of the key transformations involving the gem-difluoroalkyl moiety.

| Transformation | Reagents/Conditions | Product Type |

| Dehydrofluorination | Base | gem-Difluoroalkene |

| Hydrogenation | Palladium on carbon, H₂ | 4-CHF₂-β-lactams (from related systems) nih.gov |

| Radical Cyclization | Photocatalyst | Dihydropyrazole-fused gem-difluoroalkenes (from related systems) rsc.org |

| Nucleophilic Substitution | Soft carbon nucleophiles | gem-Difluoroalkenes (from related systems) rsc.org |

Continued investigation into the reactivity of this compound will undoubtedly uncover new and unexpected transformations, expanding its utility as a synthetic building block.

Advanced Computational Modeling for Rational Design and Property Prediction

Advanced computational modeling has become an indispensable tool in modern chemistry for predicting the properties and reactivity of molecules like this compound. These in silico methods offer significant advantages by reducing the need for time-consuming and costly laboratory experiments and providing deep insights at the atomic and electronic levels. nih.govlongdom.org

Density Functional Theory (DFT) is a powerful quantum mechanical method frequently employed to study organofluorine compounds. acs.org DFT calculations can accurately predict a wide range of properties, including:

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electrons, dipole moment, and molecular polarity, which are crucial for understanding intermolecular interactions. acs.org

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in compound characterization.

Reactivity Indices: Predicting sites of electrophilic and nucleophilic attack, as well as the stability of reaction intermediates and transition states. mdpi.com

For this compound, computational models can be used to:

Predict Lipophilicity: The octanol-water partition coefficient (logP) is a key parameter in drug design. Computational models can predict this value with increasing accuracy, aiding in the design of molecules with desired pharmacokinetic properties. acs.orgresearchgate.net

Model Reaction Mechanisms: By calculating the energy profiles of reaction pathways, computational chemistry can elucidate the mechanisms of known reactions and predict the feasibility of new transformations. mdpi.com This is particularly valuable for understanding the complex reactivity patterns of fluorinated compounds.

Design Novel Materials: Computational screening can be used to predict the properties of polymers and other materials derived from this compound, accelerating the discovery of new functional materials. nih.gov

The table below illustrates the application of computational methods in studying organofluorine compounds.

| Computational Method | Application | Predicted Property |

| Density Functional Theory (DFT) | Prediction of molecular properties | Lipophilicity (logP), molecular polarity, reactivity. acs.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of photochemical properties | UV absorption spectra, photodegradation pathways. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of structure with properties | Bioaccumulation potential, environmental persistence. |

| Machine Learning | High-throughput screening | Prediction of reaction yields and properties. mdpi.comresearchgate.net |

The integration of machine learning with quantum chemical calculations is a particularly exciting new frontier. mdpi.com These combined approaches can rapidly screen large numbers of virtual compounds, significantly accelerating the process of rational design and property prediction for molecules like this compound. researchgate.net

Expanding the Scope of Applications in Green Chemistry and Advanced Functional Materials

The unique properties conferred by the gem-difluoroalkyl group position this compound and related compounds as promising candidates for applications in green chemistry and the development of advanced functional materials.

Green Chemistry Applications:

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsigmaaldrich.com this compound can contribute to these goals in several ways:

Benign Solvents: The development of fluorinated solvents with low toxicity and environmental persistence is an active area of research. While the properties of this compound as a solvent are not yet fully characterized, its structural features suggest it could be explored as a component in greener solvent systems.

Catalysis: As a substrate in catalytic reactions that follow green chemistry principles (e.g., high atom economy, use of renewable feedstocks, mild reaction conditions), this compound can be a building block for more sustainable chemical manufacturing. acs.org The use of biocatalysis, for instance, could enable highly selective transformations of this compound under environmentally friendly conditions. acs.org

Renewable Feedstocks: Research into synthesizing aromatic compounds from renewable biomass is a key aspect of green chemistry. scirp.org Developing pathways to produce this compound from such sources would significantly enhance its green credentials.

Advanced Functional Materials:

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, leading to materials with enhanced performance. core.ac.uknumberanalytics.com

Fluoropolymers: this compound could serve as a monomer or an additive in the synthesis of fluorinated polymers. academie-sciences.frmdpi.com These materials are known for their high thermal stability, chemical resistance, low surface energy, and unique dielectric properties, making them valuable for applications in coatings, electronics, and aerospace. core.ac.ukmdpi.com

Liquid Crystals: Fluorinated aromatic compounds are of interest in the formulation of liquid crystal displays (LCDs) due to their thermal stability and dielectric properties. The specific properties of this compound could be tailored for this application.

Pharmaceuticals and Agrochemicals: The gem-difluoroalkyl group is a known bioisostere for carbonyl and ether groups and can act as a lipophilic hydrogen bond donor. rhhz.net These properties can enhance the metabolic stability, bioavailability, and efficacy of bioactive molecules. this compound can serve as a key intermediate in the synthesis of new pharmaceuticals and agrochemicals with improved performance and potentially reduced environmental impact.

The table below summarizes potential applications of this compound in these emerging areas.

| Application Area | Potential Role of this compound | Desired Properties |

| Green Chemistry | Component of greener solvent systems, building block in sustainable synthesis | Low toxicity, biodegradability, high efficiency in catalytic processes. |

| Advanced Functional Materials | Monomer for fluoropolymers, component in liquid crystal mixtures | Thermal stability, chemical resistance, specific dielectric properties. core.ac.uk |

| Life Sciences | Intermediate for pharmaceuticals and agrochemicals | Enhanced metabolic stability, improved bioavailability, specific biological activity. |

Future research will likely focus on synthesizing and characterizing materials derived from this compound to fully realize its potential in these high-impact fields.

Q & A

Q. How can computational models predict the environmental persistence of this compound?

- Methodology : Apply QSAR models to estimate biodegradation half-lives and bioaccumulation potential. Input parameters include logP (experimental or calculated via ChemAxon) and molecular volume. Validate predictions against experimental soil/water degradation studies 20.

论文数据‼️行业数据✅调研数据✅一手数据✅ 第一个里面的数据可以直接使用,问卷星如果收集问卷比较困难可以使用互填互帮论文数据 论文数据怎么找 问卷 论文00:33

Q. What mechanistic insights explain the thermal stability of this compound under high-temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.